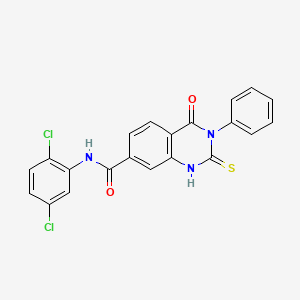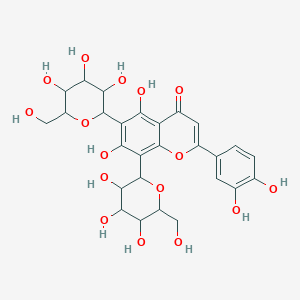
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with amino and difluoro groups
Vorbereitungsmethoden
The synthesis of 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or difluoro positions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties like increased stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to the desired therapeutic or functional outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone include:
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)propanone: Differing by an additional carbon in the side chain, this compound exhibits similar reactivity but may have different pharmacokinetic properties.
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)butanone: With an even longer side chain, this compound’s increased hydrophobicity can affect its solubility and interaction with biological targets.
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanol:
The uniqueness of 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone lies in its specific balance of functional groups, which confer a combination of stability, reactivity, and biological activity that is valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C6H10F2N2O |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10F2N2O/c1-4(11)10-2-5(9)6(7,8)3-10/h5H,2-3,9H2,1H3 |
InChI-Schlüssel |
WAJUZHVOVDTUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C(C1)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)



![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)



